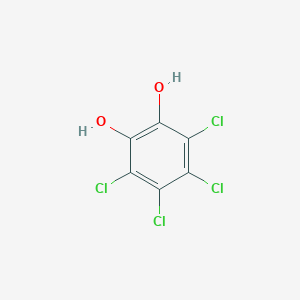
Tetrachlorocatechol
Cat. No. B074200
Key on ui cas rn:
1198-55-6
M. Wt: 247.9 g/mol
InChI Key: RRBMVWQICIXSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04196132
Procedure details


The continuous oxidation involves a system of two container vessels for the reactants, a flow reactor, a quench reactor, and a scrubber. The FIGURE shows a laboratory arrangement as used for the Example below. Flask 1 is the storage for the tetrachlorocatechol slurry; flask 2 is the storage for concentrated nitric acid. Both flasks are cooled to between 0° C. and 5° C., e.g., by an icebath. Each flask is connected individually to the flow reactor 3 with pumps moving the reactants along at the desired rates. In reactor 3 (at between -2° and 6° C., with +2° to 5° C. preferred) the actual oxidation takes place giving o-chloranil.


Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([Cl:12])=[C:4]([Cl:11])[C:5]([Cl:10])=[C:6]([OH:9])[C:7]=1[OH:8].[N+]([O-])(O)=O>>[C:4]1([Cl:11])[C:3]([Cl:12])=[C:2]([Cl:1])[C:7](=[O:8])[C:6](=[O:9])[C:5]=1[Cl:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C(=C(C1O)O)Cl)Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Flask 1 is
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flask 2 is
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Both flasks are cooled to between 0° C. and 5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Each flask is connected individually to the flow reactor 3 with pumps
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In reactor 3 (at between -2° and 6° C., with +2° to 5° C. preferred) the actual oxidation takes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=C(C(=O)C(=O)C(=C1Cl)Cl)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
